molecular formula C8H11Cl2N3 B13079379 (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride

(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride

Cat. No.: B13079379
M. Wt: 220.10 g/mol
InChI Key: UERJIDOKTPVORP-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H10N3·2HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine typically involves the reaction of o-phenylenediamine with formaldehyde and formic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring. The final product is obtained by the reduction of the intermediate with a suitable reducing agent.

Industrial Production Methods

In industrial settings, the production of (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various benzimidazole derivatives, which are important in the development of new materials and catalysts.

Biology

In biological research, the compound is used to study the structure-activity relationships of benzimidazole derivatives. It is also employed in the synthesis of bioactive molecules that exhibit antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Benzimidazole derivatives are known for their pharmacological activities, including anti-inflammatory, antiparasitic, and antifungal effects.

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. It is also utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride
  • (1H-Benzo[d]imidazol-5-yl)methanamine dihydrochloride
  • (1H-Benzo[d]imidazol-6-yl)methanamine dihydrochloride

Uniqueness

(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

1H-benzimidazol-4-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H

InChI Key

UERJIDOKTPVORP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CN.Cl.Cl

Origin of Product

United States

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